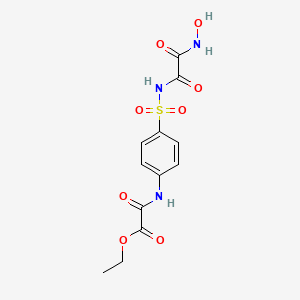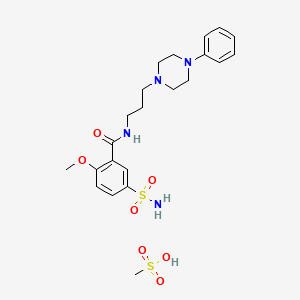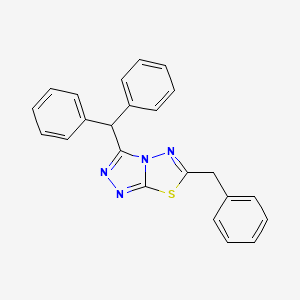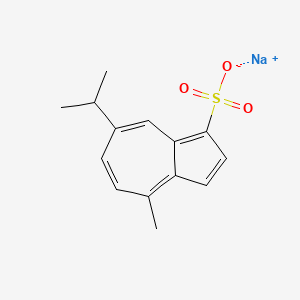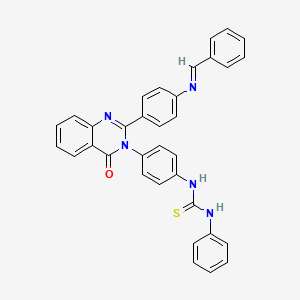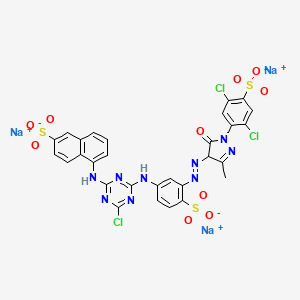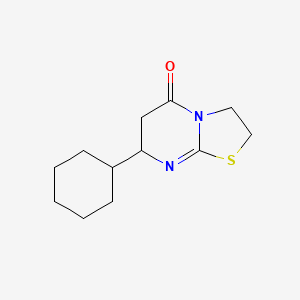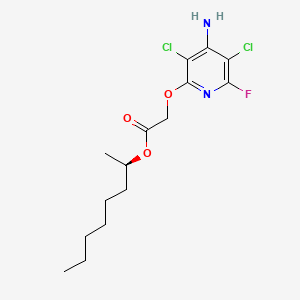
(R)-Fluroxypyr-meptyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le ®-Fluroxypyr-méptyl est un composé organique synthétique largement utilisé comme herbicide. Il est spécifiquement conçu pour contrôler les mauvaises herbes à feuilles larges dans diverses cultures, notamment les céréales, le maïs et les prairies. Le composé est connu pour son action sélective, ciblant les plantes indésirables tout en laissant les cultures souhaitées intactes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du ®-Fluroxypyr-méptyl implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Le processus comprend souvent des étapes d’halogénation, d’estérification et de purification. Des conditions de réaction spécifiques telles que la température, la pression et l’utilisation de catalyseurs sont optimisées pour obtenir des rendements élevés et une pureté optimale.
Méthodes de production industrielle : Dans les milieux industriels, la production de ®-Fluroxypyr-méptyl est effectuée dans des réacteurs à grande échelle. Le processus est conçu pour être efficace et rentable, avec des mesures de contrôle de qualité strictes pour garantir la cohérence et la sécurité du produit final. Des techniques de pointe telles que la synthèse en flux continu et les systèmes de contrôle automatisés sont utilisées pour améliorer l’efficacité de la production.
Analyse Des Réactions Chimiques
Types de réactions : Le ®-Fluroxypyr-méptyl subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d’oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du ®-Fluroxypyr-méptyl, modifiant ainsi ses propriétés chimiques.
Substitution : Le composé peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure d’aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans les réactions de substitution, selon le produit souhaité.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools ou des amines.
4. Applications de la recherche scientifique
Chimie : En chimie, le ®-Fluroxypyr-méptyl est étudié pour sa réactivité unique et son potentiel en tant que bloc de construction pour la synthèse d’autres composés. Les chercheurs explorent son comportement dans différentes conditions pour développer de nouvelles méthodologies de synthèse.
Biologie : En recherche biologique, le composé est utilisé pour étudier la physiologie des plantes et les mécanismes de résistance aux herbicides. Il sert de composé modèle pour étudier la façon dont les plantes métabolisent et détoxifient les herbicides.
Médecine : Bien qu’il soit principalement utilisé en agriculture, la structure et la réactivité du ®-Fluroxypyr-méptyl en font un sujet d’intérêt en chimie médicinale. Les chercheurs explorent son potentiel en tant que composé de tête pour le développement de nouveaux produits pharmaceutiques.
Industrie : Dans l’industrie agricole, le ®-Fluroxypyr-méptyl est un composant clé des formulations herbicides. Son efficacité et sa sélectivité en font un outil précieux pour la gestion des mauvaises herbes dans diverses cultures.
Applications De Recherche Scientifique
Chemistry: In chemistry, ®-Fluroxypyr-meptyl is studied for its unique reactivity and potential as a building block for synthesizing other compounds. Researchers explore its behavior under different conditions to develop new synthetic methodologies.
Biology: In biological research, the compound is used to study plant physiology and the mechanisms of herbicide resistance. It serves as a model compound to investigate how plants metabolize and detoxify herbicides.
Medicine: While primarily used in agriculture, ®-Fluroxypyr-meptyl’s structure and reactivity make it a subject of interest in medicinal chemistry. Researchers explore its potential as a lead compound for developing new pharmaceuticals.
Industry: In the agricultural industry, ®-Fluroxypyr-meptyl is a key component in herbicide formulations. Its effectiveness and selectivity make it a valuable tool for weed management in various crops.
Mécanisme D'action
Le ®-Fluroxypyr-méptyl exerce ses effets herbicides en imitant les hormones végétales naturelles connues sous le nom d’auxines. Il perturbe les processus de croissance normaux des mauvaises herbes à feuilles larges, conduisant à une croissance incontrôlée et à une mort éventuelle. Le composé cible des voies moléculaires spécifiques impliquées dans la division cellulaire et l’élongation, ce qui le rend très efficace contre une large gamme d’espèces de mauvaises herbes.
Composés similaires :
Acide 2,4-dichlorophénoxyacétique (2,4-D) : Un autre herbicide largement utilisé avec un mode d’action similaire.
Dicamba : Un herbicide qui imite également l’activité de l’auxine dans les plantes.
MCPA (acide 2-méthyl-4-chlorophénoxyacétique) : Similaire en structure et en fonction au ®-Fluroxypyr-méptyl.
Unicité : Le ®-Fluroxypyr-méptyl se distingue par sa grande sélectivité et son efficacité à des taux d’application plus faibles. Sa structure chimique unique permet une meilleure absorption et une meilleure translocation dans les plantes, renforçant ainsi son activité herbicide.
En comprenant les aspects détaillés du ®-Fluroxypyr-méptyl, les chercheurs et les professionnels de l’industrie peuvent mieux utiliser ce composé dans diverses applications, contribuant ainsi aux progrès de l’agriculture, de la chimie et au-delà.
Comparaison Avec Des Composés Similaires
2,4-Dichlorophenoxyacetic acid (2,4-D): Another widely used herbicide with a similar mode of action.
Dicamba: A herbicide that also mimics auxin activity in plants.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar in structure and function to ®-Fluroxypyr-meptyl.
Uniqueness: ®-Fluroxypyr-meptyl stands out due to its high selectivity and effectiveness at lower application rates. Its unique chemical structure allows for better absorption and translocation within plants, enhancing its herbicidal activity.
By understanding the detailed aspects of ®-Fluroxypyr-meptyl, researchers and industry professionals can better utilize this compound in various applications, contributing to advancements in agriculture, chemistry, and beyond.
Propriétés
Numéro CAS |
851041-25-3 |
|---|---|
Formule moléculaire |
C15H21Cl2FN2O3 |
Poids moléculaire |
367.2 g/mol |
Nom IUPAC |
[(2R)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m1/s1 |
Clé InChI |
OLZQTUCTGLHFTQ-SECBINFHSA-N |
SMILES isomérique |
CCCCCC[C@@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
SMILES canonique |
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)
